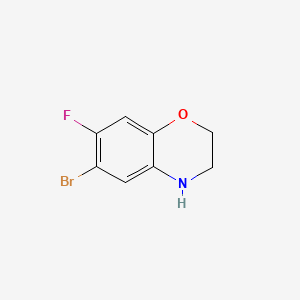

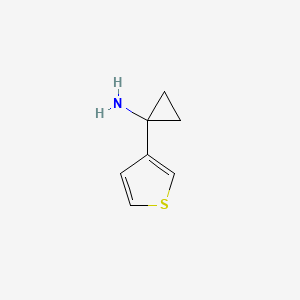

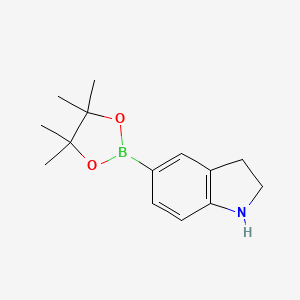

![molecular formula C9H8BrN3 B1442820 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine CAS No. 916258-30-5](/img/structure/B1442820.png)

6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine

Vue d'ensemble

Description

6-Bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine is a compound used in organic syntheses and as pharmaceutical intermediates . It is also known as 3H-Imidazo pyridine .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been described in various studies. A regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has been reported . The overall efficiency of a cross-coupling process is significantly affected by the structure of the ligand . Another study reported the synthesis of cyano- and amidino-substituted imidazo[4,5-b]pyridines using standard methods of organic synthesis .Molecular Structure Analysis

The molecular structures of new compounds were established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal . The structure of imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The intermediate formed during the elimination of methanol gives the imidazopyridine and the ylide, which reacts with the methanol to give dimethoxymethane .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Agents du système nerveux central (SNC)

La ressemblance structurelle des imidazo[4,5-b]pyridines avec les purines a conduit à leur exploration comme agents thérapeutiques potentiels pour les troubles du SNC. Ils ont été identifiés comme des modulateurs allostériques positifs du récepteur GABA_A, ce qui pourrait être bénéfique dans le traitement de conditions telles que l'anxiété, l'insomnie et l'épilepsie .

Inhibiteurs de la pompe à protons

Les imidazo[4,5-b]pyridines se sont avérées agir comme des inhibiteurs de la pompe à protons (IPP). Cette application est particulièrement importante dans le traitement des maladies gastro-intestinales telles que les ulcères peptiques et le reflux gastro-œsophagien (RGO), où l'inhibition de la sécrétion d'acide gastrique est requise .

Inhibiteurs de l'aromatase

En tant qu'inhibiteurs de l'aromatase, ces composés peuvent jouer un rôle crucial dans le traitement des cancers du sein hormono-dépendants. En inhibant l'enzyme aromatase, ils réduisent la production d'œstrogènes, essentielle à la croissance de certaines cellules cancéreuses .

Agents anti-inflammatoires

Les propriétés anti-inflammatoires des imidazo[4,5-b]pyridines en font des candidats pour les anti-inflammatoires non stéroïdiens (AINS). Ils peuvent potentiellement être utilisés pour traiter des affections inflammatoires telles que l'arthrite et d'autres maladies inflammatoires chroniques .

Activité anticancéreuse

Les imidazo[4,5-b]pyridines ont montré un potentiel en tant qu'agents anticancéreux. Ils peuvent influencer les voies cellulaires nécessaires au fonctionnement des cellules cancéreuses, offrant une nouvelle voie pour la thérapie du cancer .

Agents tuberculostatiques

Ces composés ont été testés pour leurs activités tuberculostatiques, ce qui pourrait les rendre précieux dans la lutte contre la tuberculose. Leur capacité à inhiber la croissance de Mycobacterium tuberculosis peut conduire à de nouveaux traitements pour cette maladie infectieuse .

Activité antimitotique

Les propriétés antimitotiques des imidazo[4,5-b]pyridines suggèrent leur utilisation pour perturber la division cellulaire dans les cellules cancéreuses. Cette application pourrait être essentielle dans le développement de médicaments ciblant les cellules tumorales en division rapide .

Agents antineuro-inflammatoires

Enfin, les activités antineuro-inflammatoires de ces composés indiquent leur potentiel dans le traitement des maladies neuro-inflammatoires. Ils pourraient être utilisés pour soulager les symptômes ou ralentir la progression de maladies telles que la sclérose en plaques et la maladie d'Alzheimer .

Mécanisme D'action

Target of Action

Imidazo[4,5-b]pyridine derivatives have been known to exhibit antimicrobial properties .

Mode of Action

It has been observed that certain molecules of this class can form π–π bonds with specific amino acids in their target proteins .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives have been associated with the inhibition of certain enzymes, potentially affecting various biochemical pathways .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been associated with antimicrobial activity .

Orientations Futures

The future directions of research on imidazo[4,5-b]pyridine derivatives could involve exploring their potential therapeutic significance further, given their ability to influence many cellular pathways . Additionally, new preparative methods for the synthesis of imidazo[4,5-b]pyridines using various catalysts could be explored .

Analyse Biochimique

Biochemical Properties

6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can modulate cellular responses to external stimuli .

Cellular Effects

The effects of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Additionally, 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can affect the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active site of target enzymes, preventing their normal function. For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The effects of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These changes can have significant implications for the use of this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while at higher doses, it can induce toxicity and adverse effects . For instance, high doses of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can lead to liver and kidney damage in animal models . Therefore, it is crucial to determine the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, this compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . Additionally, 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine within tissues can also affect its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression . The subcellular localization of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can also affect its stability and activity within the cell .

Propriétés

IUPAC Name |

6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-6-3-7-9(11-4-6)13-8(12-7)5-1-2-5/h3-5H,1-2H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTJUZOGRRRITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(N2)C=C(C=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

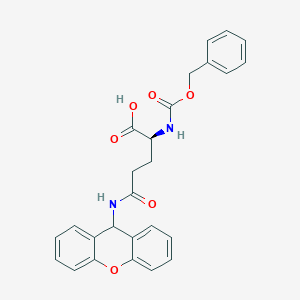

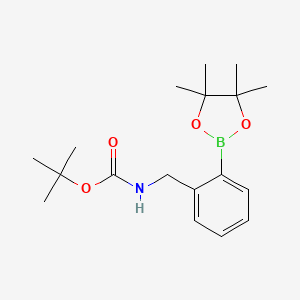

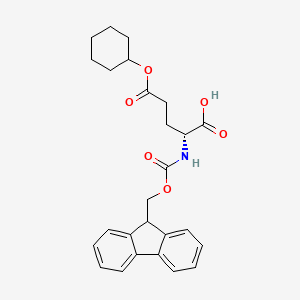

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442749.png)

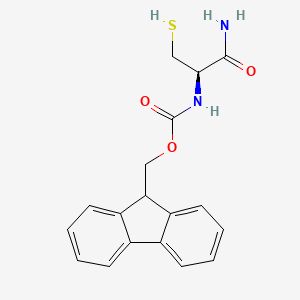

![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)